Resistance to β-Galactosidase Hydrolysis
Lactose 6'-O-sulphate neither behaved as a substrate nor acted as an inhibitor with respect to unsubstituted lactose and p-nitrophenyl β-D-galactopyranoside when tested with lactase of suckling rat intestine and Escherichia coli β-D-galactosidase (EC 3.2.1.23) . In contrast, unsubstituted lactose is efficiently hydrolyzed by both enzyme sources under identical conditions .
| Evidence Dimension | Substrate activity for β-galactosidase |
|---|---|
| Target Compound Data | No substrate activity; no inhibitor activity against lactose or pNP-β-D-galactopyranoside |
| Comparator Or Baseline | Lactose (non-sulfated): efficient substrate for both rat intestinal lactase and E. coli β-galactosidase |
| Quantified Difference | Qualitative binary difference: complete loss of substrate recognition upon 6'-O-sulfation |
| Conditions | Lactase of suckling rat intestine; Escherichia coli β-galactosidase (EC 3.2.1.23); p-nitrophenyl β-D-galactopyranoside as reporter substrate |
Why This Matters
This complete resistance to common β-galactosidases ensures lactose 6'-sulfate remains intact in enzymatic environments where lactose would be degraded, making it essential for assays requiring a stable, non-hydrolyzable lactose scaffold.
- [1] Mian N, Anderson CE, Kent PW. Effect of O-sulphate groups in lactose and N-acetylneuraminyl-lactose on their enzymic hydrolysis. Biochem J. 1979;181(2):387-399. doi:10.1042/bj1810387. View Source
